molecular formula C11H10INS B13254671 2-iodo-N-(thiophen-3-ylmethyl)aniline

2-iodo-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B13254671
M. Wt: 315.18 g/mol
InChI Key: CGYUIYJBZKSOIN-UHFFFAOYSA-N
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Description

2-Iodo-N-(thiophen-3-ylmethyl)aniline (CAS 1039884-87-1) is an organic compound with the molecular formula C11H10INS and a molecular weight of 315.18 g/mol . This reagent serves as a valuable synthetic intermediate in materials science and organic chemistry research. Recent studies have highlighted its application in the development of advanced electrocatalysts, particularly for glucose electrooxidation in alkaline media . When functionalized and further synthesized into complex structures like 3-iodo-2-(aryl/alkyl)benzo[b]thiophene, this compound and its derivatives demonstrate significant potential as organic catalysts or catalyst supports for fuel cell applications . The molecular structure, featuring an aniline group linked to a thiophene ring via a methylene bridge and an iodine substituent, provides a versatile scaffold for further chemical modifications, including Sonogashira coupling and electrophilic cyclization reactions . This makes it a compound of interest for researchers developing novel organic electronic materials and metal-free catalysts. The product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should refer to the safety data sheet and handle this material with appropriate precautions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10INS

Molecular Weight

315.18 g/mol

IUPAC Name

2-iodo-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C11H10INS/c12-10-3-1-2-4-11(10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2

InChI Key

CGYUIYJBZKSOIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CSC=C2)I

Origin of Product

United States

Strategic Approaches for the Synthesis of 2 Iodo N Thiophen 3 Ylmethyl Aniline

Synthesis of Key Precursors for 2-iodo-N-(thiophen-3-ylmethyl)aniline

The successful synthesis of the target compound hinges on the efficient preparation of its two primary components: 2-iodoaniline (B362364) and a reactive thiophen-3-ylmethylamine equivalent.

Methodologies for 2-Iodoaniline Synthesis and Functionalization

2-Iodoaniline is a valuable intermediate in organic synthesis. Several methods have been developed for its preparation, ranging from classical reactions to more modern, metal-free approaches.

A traditional and widely used method for synthesizing 2-iodoaniline begins with o-nitroaniline. This process involves a Sandmeyer-type reaction where the amino group of o-nitroaniline is first converted into a diazonium salt. Subsequent treatment with potassium iodide introduces the iodine atom onto the aromatic ring, yielding o-iodonitrobenzene. The final step is the reduction of the nitro group to an amine, typically using iron powder in the presence of an acid, to afford 2-iodoaniline. ontosight.ai An important process modification involves the reverse addition of the diazonium salt solution to the potassium iodide solution, which has been shown to significantly reduce foaming and improve reaction control, thereby increasing the yield and purity of the o-iodonitrobenzene intermediate. ontosight.ai

A more recent and practical route involves the transition-metal-free and base-free decarboxylative iodination of readily available anthranilic acids. This method utilizes inexpensive potassium iodide (KI) and molecular iodine (I₂) as the halogen source under an oxygen atmosphere. The reaction proceeds with high regioselectivity to give a variety of substituted 2-iodoanilines in good to excellent yields. masterorganicchemistry.com

Table 1: Comparison of Synthetic Methods for Substituted 2-Iodoanilines

Starting Material Method Reagents Yield (%)
o-Nitroaniline Diazotization-Iodination-Reduction 1. NaNO₂, H₂SO₄; 2. KI; 3. Fe, NH₄Cl ~76% (overall)
2-Aminobenzoic acid Decarboxylative Iodination I₂, KI, O₂ (10 bar), CH₃CN 90%
2-Amino-4-bromobenzoic acid Decarboxylative Iodination I₂, KI, O₂ (10 bar), CH₃CN 70-77%
2-Amino-4-chlorobenzoic acid Decarboxylative Iodination I₂, KI, O₂ (10 bar), CH₃CN 68%

Once synthesized, 2-iodoaniline can be further functionalized. For instance, it serves as a precursor in the synthesis of N-containing heterocycles like 2-phenylindole (B188600) via palladium-catalyzed coupling with phenylacetylene. It can also undergo copper-catalyzed reactions to form other complex structures, demonstrating its versatility as a building block in organic synthesis. chemicalbook.combyjus.com

Synthesis of Thiophen-3-ylmethylamine Building Blocks

The thiophen-3-ylmethylamine moiety is the second key component. There are several reliable synthetic pathways to access this building block, generally starting from commercially available thiophene-3-derivatives.

One of the most direct methods is the reduction of thiophene-3-carbonitrile. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield thiophen-3-ylmethylamine. chemistrysteps.com Similarly, the reduction of thiophene-3-carboxamide (B1338676) with LiAlH₄ also provides the desired amine. organic-chemistry.org

Another common approach is the reductive amination of thiophene-3-carbaldehyde. This two-step, one-pot process involves the initial reaction of the aldehyde with an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or aqueous ammonia) to form an intermediate imine. This imine is then reduced in situ to the primary amine. orgsyn.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly useful due to their selectivity for reducing the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Alternatively, a reactive electrophile such as 3-(bromomethyl)thiophene (B1268036) can be prepared and used in subsequent nucleophilic substitution reactions. 3-(Bromomethyl)thiophene is typically synthesized from 3-methylthiophene (B123197) via radical bromination using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. vulcanchem.com It can also be prepared from thiophen-3-ylmethanol by treatment with phosphorus tribromide. chemicalbook.com

Formation of the N-(thiophen-3-ylmethyl)aniline Framework

With both precursors in hand, the final stage of the synthesis involves the construction of the C-N bond linking the aniline (B41778) nitrogen to the thiophen-3-ylmethyl group.

Nucleophilic Substitution Reactions for C-N Bond Formation

Direct N-alkylation of 2-iodoaniline represents a straightforward approach to forming the target molecule. This involves the reaction of 2-iodoaniline, acting as a nucleophile, with an electrophilic partner like 3-(bromomethyl)thiophene or 3-(chloromethyl)thiophene. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to deprotonate the aniline and enhance its nucleophilicity. libretexts.org

A second powerful nucleophilic substitution-based method is reductive amination. In this strategy, 2-iodoaniline is reacted directly with thiophene-3-carbaldehyde. The initial step is the acid-catalyzed formation of a Schiff base (imine) intermediate. This intermediate is then reduced without isolation to the final secondary amine product. This method avoids the need to pre-form a leaving group on the thiophene (B33073) moiety and is often high-yielding. masterorganicchemistry.comnih.gov

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Characteristics
Sodium Borohydride (B1222165) (NaBH₄) Mild, reduces both imines and carbonyls. Often used in a stepwise procedure. masterorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at slightly acidic pH, allowing one-pot reactions. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and effective, particularly for sensitive substrates; does not require pH control.

Metal-Catalyzed Cross-Coupling Strategies for C-N Bond Construction

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions for the formation of C-N bonds, with the Buchwald-Hartwig amination and Ullmann condensation being cornerstone methodologies.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. While typically used to couple an amine with an aryl halide (C(sp²)-N bond formation), its scope has been expanded. For the synthesis of this compound, a variation of this reaction could be employed to couple 2-iodoaniline with 3-(halomethyl)thiophene. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-X bond of the alkyl halide, followed by coordination of the aniline, deprotonation by a base, and finally, reductive elimination to yield the N-alkylated product and regenerate the Pd(0) catalyst. The choice of bulky, electron-rich phosphine (B1218219) ligands is crucial for the efficiency of this transformation.

The Ullmann condensation, specifically the Goldberg reaction variant for C-N bond formation, offers a copper-catalyzed alternative. nih.gov Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper. However, modern protocols utilize catalytic amounts of copper salts (e.g., CuI) with various ligands, such as diamines or phenanthroline, which allow the reaction to proceed under milder conditions. This method would involve heating 2-iodoaniline with 3-(halomethyl)thiophene in the presence of a copper catalyst and a base. nih.gov

Development of Transition Metal-Free Synthetic Protocols for this compound

While metal-catalyzed reactions are powerful, the development of transition-metal-free protocols is a key goal in green chemistry to avoid issues of cost, toxicity, and metal contamination in the final product.

For the specific synthesis of this compound, the most practical transition-metal-free methods are the nucleophilic substitution strategies discussed previously (Section 2.2.1). The direct N-alkylation of 2-iodoaniline with 3-(bromomethyl)thiophene, promoted by a simple inorganic base like K₂CO₃, proceeds without the need for any transition metal catalyst. Similarly, the reductive amination of thiophene-3-carbaldehyde with 2-iodoaniline, using common hydride reducing agents like NaBH₄ or NaBH₃CN, is an inherently metal-free process. masterorganicchemistry.com

Recent advancements in photochemistry have also enabled visible-light-induced N-alkylation of anilines, which can proceed without metal catalysts, bases, or ligands, offering an environmentally benign alternative. google.com Such a strategy could potentially be adapted for the target molecule. While many transition-metal-free C-N coupling reactions focus on N-arylation via mechanisms like nucleophilic aromatic substitution (SₙAr) or aryne intermediates, these are less directly applicable to the construction of the C(sp³)-N bond in the target molecule unless a different disconnection approach is taken. Therefore, direct alkylation and reductive amination remain the most efficient and established metal-free routes.

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction conditions. Key parameters that are typically varied to improve the reaction efficiency and yield include the choice of catalyst, solvent, temperature, and the nature of the reactants themselves. Drawing parallels from similar synthetic transformations reported in the literature for analogous compounds, a systematic approach to optimization can be devised.

A primary route for the synthesis of this compound is the reductive amination of 2-iodoaniline with thiophene-3-carbaldehyde. This two-step, one-pot process involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine. The efficiency of this reaction is highly dependent on the choice of the reducing agent and the catalyst.

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and cost-effective choice. researchgate.net More sophisticated methods, such as the use of H-cube technology for in-situ hydrogenation, can offer advantages in terms of reaction control and work-up, potentially avoiding the need for strong acid catalysts that could be detrimental to acid-sensitive substrates. rsc.orgresearchgate.net

Catalysts can also play a crucial role. While some reductive aminations can proceed without a catalyst, others benefit from the use of Lewis acids or transition metals to facilitate imine formation and/or reduction. For instance, an iron-based Lewis acid catalyst, Aquivion-Fe, has been shown to be effective in promoting imine formation in cyclopentyl methyl ether (CPME). researchgate.net Iridium complexes have also been utilized as catalysts for transfer hydrogenation reductive amination in aqueous solutions, offering an environmentally friendly approach. researchgate.net

The optimization of the reductive amination of 2-iodoaniline and thiophene-3-carbaldehyde would involve screening various combinations of reducing agents, catalysts, solvents, and temperatures, as illustrated in the hypothetical optimization table below.

Interactive Data Table 1: Hypothetical Optimization of Reductive Amination for the Synthesis of this compound
EntryReducing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄NoneMethanol252445
2NaBH(OAc)₃Acetic AcidDichloromethane251265
3H₂ (1 atm)Pd/CEthanol251875
4H-cube®10% Pd/CEthyl Acetate40185
5NaBH₄Aquivion-FeCPME/Methanol403.588
6Formic AcidIridium ComplexWater80692

An alternative and equally viable strategy is the N-alkylation of 2-iodoaniline with a suitable thiophene-3-ylmethyl halide, such as 3-(bromomethyl)thiophene or 3-(chloromethyl)thiophene. This reaction typically requires a base to deprotonate the aniline, thereby increasing its nucleophilicity.

The choice of base is critical for the success of the N-alkylation. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), with the latter often being more effective for challenging alkylations. nih.gov The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

To further enhance the reaction rate and yield, a phase-transfer catalyst or an additive like tetrabutylammonium (B224687) iodide (TBAI) can be employed. TBAI can facilitate the reaction by in-situ conversion of a less reactive alkyl chloride to a more reactive alkyl iodide. nih.gov Microwave-assisted heating has also been shown to accelerate N-alkylation reactions, often leading to significantly reduced reaction times and improved yields. organic-chemistry.org

A hypothetical optimization study for the N-alkylation of 2-iodoaniline with 3-(bromomethyl)thiophene is presented in the table below.

Interactive Data Table 2: Hypothetical Optimization of N-Alkylation for the Synthesis of this compound
EntryBaseAdditiveSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃NoneAcetonitrile802450
2Cs₂CO₃NoneDMF1001270
3K₂CO₃TBAIAcetonitrile801865
4Cs₂CO₃TBAIDMF100885
5NaHNoneTHF651078
6K₂CO₃NoneDMF (MW)1500.590

By systematically evaluating these reaction parameters, it is possible to identify the optimal conditions that provide the highest yield and purity of the target compound, this compound.

Exploration of Chemical Reactivity and Transformation Pathways of 2 Iodo N Thiophen 3 Ylmethyl Aniline

Reactivity of the Aryl Iodide Moiety in 2-iodo-N-(thiophen-3-ylmethyl)aniline

The presence of an iodine atom on the aniline (B41778) ring is the most significant feature for synthetic transformations. The C(sp²)–I bond is relatively weak, making it an excellent leaving group in numerous reactions.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-iodoaniline (B362364) scaffold is a common and effective coupling partner in these transformations.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or ester. For this compound, a Suzuki-Miyaura reaction would enable the introduction of a wide range of aryl, heteroaryl, alkyl, or vinyl substituents at the 2-position of the aniline ring. nih.gov The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a base. nih.gov The choice of ligand, base, and solvent is crucial for achieving high yields, especially with potentially coordinating substrates like anilines. mdpi.comresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)–C(sp) bond between the aryl iodide and a terminal alkyne. rsc.org It is co-catalyzed by palladium and a copper(I) salt, usually in the presence of a base like an amine. rsc.orgresearchgate.net Applying the Sonogashira coupling to this compound would yield 2-(alkynyl)-N-(thiophen-3-ylmethyl)aniline derivatives, which are valuable precursors for synthesizing various heterocyclic compounds, such as indoles.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, creating a new C(sp²)–C(sp²) bond. nih.govbeilstein-journals.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. mdpi.com The reaction of this compound with various alkenes would lead to the synthesis of stilbene-like structures and other vinyl-substituted anilines, which are important motifs in materials science and medicinal chemistry. nih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with Aryl Iodides
ReactionCoupling PartnerCatalyst SystemTypical BaseProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(OAc)₂, Ligand (e.g., SPhos, XPhos)K₂CO₃, K₃PO₄Biaryl or Aryl-alkene
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, PiperidineAryl-alkyne
HeckAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, Ligand (e.g., PPh₃)Et₃N, K₂CO₃Substituted Alkene

The aryl iodide moiety can be oxidized to a hypervalent state, typically iodine(III) or iodine(V), dramatically altering its reactivity. princeton.edu These hypervalent iodine reagents are valuable as they are environmentally benign alternatives to heavy metal oxidants. nih.gov

The oxidation of this compound can generate λ³-iodanes (iodinanes), such as an aryliodine(III) diacetate, upon treatment with oxidants like peracetic acid. nih.gov These iodine(III) species can then serve as powerful electrophiles or participate in ligand coupling reactions. scripps.edu For instance, they can act as arylating agents, transferring the substituted aniline moiety to a variety of nucleophiles. acs.org

Furthermore, in the presence of suitable reagents, these hypervalent iodine compounds can be converted into diaryliodonium salts. nih.gov These salts are excellent electrophilic arylating reagents, capable of forming C-C and C-heteroatom bonds under transition-metal-free conditions. acs.org The activation of the C-I bond through oxidation opens up reaction pathways distinct from traditional cross-coupling chemistry. nih.govacs.org Low-temperature oxidation of substituted anilines with hypervalent iodine reagents can also generate electrophilic N-aryl nitrenoid intermediates, which can undergo intramolecular cyclization to form N-heterocycles. sci-hub.se

Table 2: Transformations via Oxidative Activation of Aryl Iodides
Oxidant/ReagentIntermediate SpeciesSubsequent TransformationProduct Class
m-CPBA, Acetic AcidArI(OAc)₂Reaction with NucleophilesArylated Nucleophiles
Oxone®, Trifluoroacetic AcidArI(OCOCF₃)₂Intramolecular CyclizationN-Heterocycles
Ar'B(OH)₂, Oxidant[Ar-I-Ar']⁺ X⁻Arylation of NucleophilesUnsymmetrical Biaryls

While often used to introduce complexity, the aryl iodide can also be removed through reductive processes. Reductive deiodination, or hydrodeiodination, replaces the iodine atom with a hydrogen atom. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or via radical-mediated pathways. This process would convert this compound into N-(thiophen-3-ylmethyl)aniline. ontosight.ai This reaction can be useful if the iodo group was employed as a directing group or for purification purposes and is no longer needed in the final target molecule.

Transformations Involving the Thiophene-3-ylmethyl Moiety

The thiophene (B33073) ring is an electron-rich aromatic system that readily participates in electrophilic substitution and can be functionalized through various other means.

Thiophene undergoes electrophilic aromatic substitution (SEAr) more readily than benzene (B151609). wikipedia.org The substitution pattern is highly regioselective, with a strong preference for attack at the α-positions (C2 and C5) over the β-positions (C3 and C4). researchgate.net In this compound, the thiophene ring is substituted at the 3-position with a weakly activating methylene-aniline group. Therefore, electrophilic attack is expected to occur predominantly at the C2 position, which is an activated α-position, and to a lesser extent at the C5 position. Common SEAr reactions include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen atom, primarily at the C2 position.

Nitration: Mild nitrating agents would install a nitro group.

Acylation: Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid would introduce a ketone functionality.

Beyond electrophilic substitution, the thiophene ring can be functionalized using organometallic strategies. mdpi.com Deprotonation with a strong base, such as n-butyllithium, would occur regioselectively at the most acidic proton, which is at the C2 position. The resulting 2-lithiated species is a potent nucleophile that can react with a wide array of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups. This method provides a powerful route to 2-substituted-3-(methyl-N-aniline)thiophenes. The versatility of thiophene chemistry allows for extensive modification of this part of the molecule, enabling the synthesis of a diverse library of derivatives. researchgate.netresearchgate.net

The reactivity of this compound is governed by several key functional groups: the secondary amine linkage, the reactive carbon-iodine bond on the aniline ring, and the thiophene moiety. This section explores the transformations centered on the secondary amine.

N-Alkylation and N-Acylation Reactions

The secondary amine in this compound serves as a nucleophilic center, readily participating in N-alkylation and N-acylation reactions. These reactions are fundamental for modifying the compound's structure, introducing new functional groups, and synthesizing more complex derivatives.

N-Alkylation: This process involves the substitution of the hydrogen atom on the secondary amine with an alkyl group. Various methodologies developed for the N-alkylation of anilines are applicable. A common approach involves the use of alkyl halides in the presence of a base, such as cesium fluoride-celite in acetonitrile, which facilitates the reaction to yield the N-alkylated product exclusively. researchgate.net Another green chemistry approach is the direct N-alkylation of amines using alcohols, a reaction often catalyzed by transition metal complexes of iridium(III) or ruthenium(II). nih.gov These reactions typically proceed under solvent-free conditions at elevated temperatures. nih.gov For instance, the reaction of various aniline derivatives with benzyl (B1604629) alcohols in the presence of an NHC–Ir(III) catalyst has been shown to produce N-benzyl amines in high yields. nih.gov While direct C-alkylation of anilines is also possible, specific catalytic systems can favor N-alkylation, which may occur as an initial, reversible step before rearranging to a more stable C-alkylated product under certain conditions. le.ac.uk

N-Acylation: N-acylation introduces an acyl group to the secondary amine, forming an amide. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base to neutralize the acid byproduct. This reaction is generally high-yielding and is a standard method for protecting the amine group or for synthesizing amide-containing heterocyclic structures.

The table below summarizes representative conditions for N-alkylation reactions applicable to aniline derivatives.

Catalyst/Base SystemAlkylating AgentSolventTemperature (°C)Product TypeReference
NHC–Ir(III) Complex / KOtBuBenzyl AlcoholsSolvent-free120N-Benzyl anilines nih.gov
CsF—CeliteAlkyl HalidesAcetonitrileRefluxN-Alkyl anilines researchgate.net
Zeolite (Pentasil-type)Lower AlcoholsGas PhaseElevatedN-Alkyl anilines google.com
H2O·B(C6F5)3AlkenesDCE60para-C-Alkylated anilines (via N-alkylation intermediate) le.ac.uk

Intramolecular Cyclization Reactions for Fused Heterocycle Formation (e.g., Indole (B1671886) Formation, Aza-Heterocyclic Amides)

The structure of this compound is an ideal template for intramolecular cyclization to construct fused heterocyclic systems. The ortho-iodo amine arrangement is a classic precursor for the synthesis of indoles and related aza-heterocycles.

Indole Formation: The synthesis of indoles from 2-iodoaniline derivatives is a well-established and versatile strategy. organic-chemistry.orgrsc.orgnih.gov These reactions typically involve the formation of a new bond between the nitrogen atom (or the N-substituted carbon) and the ortho-carbon that bears the iodine atom, following a coupling or radical-mediated step.

Several powerful methods include:

Transition-Metal-Free Radical Cyclization: A single-electron transfer (SET) process can mediate a modular indole formation from a 2-iodoaniline derivative and a ketone, offering broad substrate scope and tolerance of important functional groups. organic-chemistry.org

Samarium(II) Diiodide-Mediated Cyclization: N-allenyl-2-iodoaniline derivatives react with samarium(II) diiodide (SmI2) in the presence of HMPA to afford indole derivatives in high yields under very mild conditions (0 °C, 5 min). rsc.org This reaction proceeds via an aryl radical addition to the allene (B1206475).

Palladium/Copper-Catalyzed Cyclization: The coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, catalyzed by a Pd/Cu system, followed by electrophilic cyclization using iodine, produces 3-iodoindoles in excellent yields. nih.gov

In the context of this compound, these methods could be adapted to synthesize 1-(thiophen-3-ylmethyl)indole or its derivatives. For example, a related intramolecular cyclization of N-(2-(argioethynyl)phenyl)-4-methylbenzenesulfonamides has been used to construct 3-(phenylselanyl)-2-(thiophen-3-yl)-1-tosyl-1H-indole, demonstrating the feasibility of incorporating a thiophene ring at the 2-position of the indole nucleus. nih.gov

Formation of Other Fused Aza-Heterocycles: Beyond indoles, the reactive sites in this compound can be exploited to create other fused systems. For example, intramolecular oxidative C-N bond formation, often mediated by hypervalent iodine reagents, is a straightforward method for synthesizing various benzimidazole-fused heterocycles from N-(1-azaheterocycle-2-yl)aniline derivatives. sci-hub.se Similarly, iodocyclization approaches are employed in the synthesis of thiophene-fused sultams. researchgate.net These strategies highlight the potential to utilize the inherent reactivity of the molecule to build diverse and complex heterocyclic frameworks.

The following table outlines key methods for indole synthesis from 2-iodoaniline precursors.

MethodKey ReagentsKey IntermediateProduct TypeReference
Transition-Metal-Free SETKetone, SET agentAryl radicalSubstituted Indoles organic-chemistry.org
SmI2-Mediated CyclizationSmI2, HMPA, i-PrOHAryl radical2,3-Disubstituted Indoles rsc.org
Pd/Cu-Catalyzed CouplingTerminal Acetylene, PdCl2(PPh3)2, CuI, I2o-(1-Alkynyl)aniline3-Iodoindoles nih.gov
Electrophilic CyclizationArSeClN/A3-Selenylindoles nih.gov

Mechanistic Studies of Key Reactions of this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The transformations of this compound can proceed through various pathways, including radical and concerted processes.

Radical Processes in this compound Transformations

Radical processes are central to many key transformations of 2-iodoaniline derivatives, particularly in cyclization reactions to form indoles. organic-chemistry.orgrsc.org The carbon-iodine bond is relatively weak and susceptible to cleavage through single-electron transfer (SET) from a reductant or a photocatalyst, generating an aryl radical.

This aryl radical is a highly reactive intermediate that can participate in subsequent bond-forming events. In the context of intramolecular cyclization, the generated radical at the C2 position of the aniline ring can add to a suitably positioned unsaturated moiety (e.g., an allene, alkyne, or ketone-derived group) tethered to the nitrogen atom. organic-chemistry.orgrsc.org

For example, the indole synthesis mediated by samarium(II) diiodide (SmI2) explicitly proceeds through the formation of an aryl radical from the 2-iodoaniline precursor. rsc.org This radical then undergoes a 5-exo-dig cyclization onto an allene group. Similarly, a transition-metal-free indole synthesis involves an SET-mediated radical-polar crossover mechanism. organic-chemistry.org These radical-based strategies are powerful because they often proceed under mild conditions and can provide access to substitution patterns that are difficult to achieve through traditional ionic pathways. The generation of N-centered radicals from aniline derivatives is also a known process, further expanding the potential for radical-mediated transformations. researchgate.net

Concerted Mechanisms and Transition State Analysis

Concerted mechanisms, where all bond-breaking and bond-forming events occur in a single step through a single transition state, represent another important class of reactions. Pericyclic reactions, such as sigmatropic rearrangements and some cycloadditions, are classic examples. While specific studies detailing concerted mechanisms for this compound are not prevalent, the potential for such pathways exists, particularly in intramolecular cyclizations or rearrangements.

Transition state analysis, primarily through computational chemistry (e.g., Density Functional Theory, DFT), is a powerful tool for elucidating reaction mechanisms. It allows for the calculation of activation energies, the visualization of transition state structures, and the rationalization of observed selectivity (chemo-, regio-, and stereoselectivity). For instance, in a modular indole formation from a 2-iodoaniline derivative, computational studies were crucial in explaining unconventional regioselectivity trends. organic-chemistry.org Such analyses can differentiate between stepwise (radical or ionic) and concerted pathways by locating the relevant intermediates and transition states on the potential energy surface. Although detailed transition state analyses for the title compound are yet to be published, the application of these computational methods to analogous systems underscores their importance in understanding the nuanced reactivity of complex heterocyclic precursors. organic-chemistry.orgresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Iodo N Thiophen 3 Ylmethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete structural assignment for 2-iodo-N-(thiophen-3-ylmethyl)aniline can be achieved.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the protons on the aniline (B41778) ring, the thiophene (B33073) ring, the methylene (B1212753) bridge, and the amine group. The protons on the substituted aniline ring typically appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing iodine atom and the electron-donating amine group. Similarly, the protons of the thiophene ring will resonate in their characteristic aromatic region. A key signal would be the singlet or doublet corresponding to the methylene (-CH₂-) protons, bridging the aniline and thiophene moieties.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would display signals for the four aromatic CH carbons and two quaternary carbons of the iodoaniline ring, the three CH carbons and one quaternary carbon of the thiophene ring, and the aliphatic carbon of the methylene bridge. The carbon atom bonded to the iodine (C-I) is expected to be significantly shifted upfield compared to the other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aniline-H3 7.20 - 7.40 (d) 129.0 - 131.0
Aniline-H4 6.60 - 6.80 (t) 118.0 - 120.0
Aniline-H5 7.00 - 7.20 (t) 128.0 - 130.0
Aniline-H6 6.50 - 6.70 (d) 110.0 - 112.0
Thiophene-H2 7.25 - 7.35 (m) 125.0 - 127.0
Thiophene-H4 7.00 - 7.10 (m) 120.0 - 122.0
Thiophene-H5 7.30 - 7.40 (m) 127.0 - 129.0
-CH₂- 4.40 - 4.60 (s) 45.0 - 50.0
-NH- 4.00 - 5.00 (br s) -
Aniline-C1 (-NH-) - 147.0 - 149.0
Aniline-C2 (-I) - 85.0 - 90.0

Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. It would be used to trace the connectivity of adjacent protons within the aniline and thiophene rings, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that has an attached proton by correlating the signals from the ¹H and ¹³C spectra.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. biointerfaceresearch.com

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, a characteristic absorption band for the N-H stretch of the secondary amine is expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range. The C-I stretch is expected at lower frequencies, typically between 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations of the thiophene and aniline rings would be particularly prominent.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H) Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H (-CH₂-) Stretch 2850 - 2960
Aromatic C=C Ring Stretch 1450 - 1600
C-N Stretch 1250 - 1350

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aniline and thiophene aromatic systems. The aniline chromophore typically shows two absorption bands. nist.gov The presence of the iodine atom and the thiophen-3-ylmethyl substituent will cause shifts in the absorption maxima (λmax) compared to unsubstituted aniline. The extended conjugation between the aniline and thiophene moieties, though interrupted by the methylene bridge, can influence the electronic environment and thus the absorption spectrum. The primary absorption bands are expected to appear in the UV region, likely between 230 nm and 300 nm.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis (HRMS, LC-MS/MS)

Mass spectrometry is essential for determining the molecular weight and confirming the molecular formula of a compound. nih.gov

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound (C₁₁H₁₀INS), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, allowing for unambiguous confirmation of the elemental composition. The calculated exact mass for [C₁₁H₁₁INS]⁺ is 315.9657.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is used to study the fragmentation pattern of the molecule. nih.gov After separating the compound by LC, the precursor ion ([M+H]⁺) is selected and fragmented. The resulting product ions provide structural information. For this compound, key fragmentations would include the cleavage of the C-N bond between the methylene group and the aniline ring, and the cleavage of the C-C bond between the methylene group and the thiophene ring.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z (Mass/Charge Ratio) Ion Description
316.0 [C₁₁H₁₁INS]⁺ Protonated molecular ion ([M+H]⁺)
218.0 [C₆H₆IN]⁺ Fragment from cleavage of the CH₂-Aniline bond

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, this analysis would provide precise data on bond lengths, bond angles, and torsion angles. nih.gov

Key structural insights from X-ray diffraction would include:

Molecular Conformation: The dihedral angle between the plane of the aniline ring and the thiophene ring.

Bond Parameters: Precise measurement of the C-I, C-S, C-N, and other bond lengths and angles, which can provide insight into the electronic nature of the molecule.

Computational Chemistry and Theoretical Investigations of 2 Iodo N Thiophen 3 Ylmethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (DFT, HF methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the electronic structure and optimizing the geometry of molecules. rsc.orgresearchgate.net For 2-iodo-N-(thiophen-3-ylmethyl)aniline, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. nih.govnih.govmdpi.com The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, thus predicting the most stable conformation of the molecule. scispace.com

Theoretical calculations for similar aniline (B41778) and thiophene (B33073) derivatives have demonstrated good agreement with experimental data, suggesting that these computational methods can provide reliable predictions of molecular geometry. nih.govresearchgate.net For instance, in a study of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, both HF and DFT (B3LYP) methods were used to calculate geometric parameters, which were found to be in good agreement with experimental X-ray diffraction results. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for Related Structures

Parameter Method Calculated Value Experimental Value
C=N bond length (Å) HF 1.25 Not Available
C=N bond length (Å) DFT (B3LYP) 1.28 Not Available
C8—C7—N2—C6 torsion angle (°) HF -177.98 Not Available
C8—C7—N2—C6 torsion angle (°) DFT (B3LYP) -176.09 Not Available

Note: Data for a related Schiff base, 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. nih.gov Specific data for this compound is not available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.comrsc.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of molecular stability and reactivity; a smaller band gap generally implies higher reactivity. thaiscience.info

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the aromatic rings, while the LUMO is a π*-antibonding orbital. The distribution of these orbitals across the molecule can provide insights into potential sites for electrophilic and nucleophilic attack. In related thiophene oligomers, it has been observed that the HOMO and LUMO can be delocalized over the entire molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Band Gap for a Related Thiophene Derivative

Parameter Value (eV)
HOMO Energy Not Available
LUMO Energy Not Available
Band Gap (ΔE) Not Available

Note: Specific calculated values for this compound are not available in the searched literature. The table is a template for such data.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. thaiscience.inforesearchgate.netresearchgate.net The MEP map illustrates regions of varying electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (colored blue) are prone to nucleophilic attack. researchgate.net

For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms due to their lone pairs of electrons, as well as on the iodine atom. Positive potential would be expected around the hydrogen atoms of the amine group. researchgate.netresearchgate.net This information is critical for understanding intermolecular interactions and potential reaction pathways.

Prediction and Comparison of Spectroscopic Parameters with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.govresearchgate.netresearchgate.netmdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands. nih.govresearchgate.net DFT methods, particularly B3LYP, are widely used for these predictions. nih.govresearchgate.net

For related aniline and thiophene compounds, studies have shown a good correlation between calculated and experimental spectroscopic data. nih.govresearchgate.net Discrepancies between theoretical and experimental values can often be attributed to the fact that calculations are typically performed for a single molecule in the gas phase, whereas experimental data is often collected in the solid or solution phase where intermolecular interactions are present. researchgate.net

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Aniline Derivative

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch Not Available Not Available
C-H Aromatic Stretch Not Available Not Available
C=C Aromatic Stretch Not Available Not Available
C-N Stretch Not Available Not Available
C-S Stretch Not Available Not Available
C-I Stretch Not Available Not Available

Computational Elucidation of Reaction Mechanisms and Energy Profiles

Theoretical calculations are instrumental in elucidating reaction mechanisms by identifying transition states, intermediates, and reaction products. rsc.orgmdpi.comresearchgate.netresearchgate.netmdpi.com By calculating the energies of these species, a potential energy surface for the reaction can be constructed, providing insights into the reaction kinetics and thermodynamics. mdpi.comresearchgate.net

Synthetic Utility and Potential Applications of 2 Iodo N Thiophen 3 Ylmethyl Aniline in Organic Synthesis

2-iodo-N-(thiophen-3-ylmethyl)aniline as a Versatile Synthetic Intermediate for Complex Organic Molecules

The utility of this compound as a versatile synthetic intermediate stems from the distinct reactivity of its constituent parts. The ortho-iodoaniline moiety is particularly amenable to a wide array of modern catalytic cross-coupling reactions. The carbon-iodine bond is a well-established reactive handle for palladium-catalyzed transformations, which are fundamental to contemporary organic synthesis.

Key reactions involving the 2-iodoaniline (B362364) scaffold include:

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper complexes, to form carbon-carbon triple bonds. This is often a key step in the synthesis of indole (B1671886) and quinoline (B57606) derivatives. nih.gov

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to create new carbon-carbon single bonds, enabling the introduction of various aryl or alkyl groups. researchgate.net

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds, allowing for further functionalization of the aniline (B41778) ring.

The secondary amine (N-H) provides a site for N-alkylation, N-acylation, or participation in cyclization reactions. The thiophene (B33073) ring, an electron-rich heterocycle, can undergo electrophilic substitution or act as a coordinating ligand in organometallic chemistry. ontosight.ai This combination of reactive sites allows for a modular and divergent approach to synthesizing complex target molecules, where each part of the this compound scaffold can be selectively modified.

Facilitating the Construction of Diverse Heterocyclic Systems

A primary application of 2-iodoaniline derivatives is in the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. The strategic placement of the iodo group ortho to the amine facilitates intramolecular cyclization reactions, leading to the efficient construction of polycyclic scaffolds.

Thieno[3,2-c]quinolines: The structure of this compound is an ideal precursor for the synthesis of the thieno[3,2-c]quinoline core. This tetracyclic system, formed by the fusion of thiophene and quinoline rings, is of significant interest due to its association with a range of biological activities, including antimicrobial and antitumor properties. nih.govresearchgate.net The synthesis is typically achieved via an intramolecular palladium-catalyzed cyclization, where a new bond is formed between the aniline ring and the thiophene ring, constructing the central quinoline core in a single, efficient step. Arylamine derivatives are common starting materials for these ring systems. researchgate.netresearchgate.netbohrium.com

Indoles: The 2-iodoaniline moiety is a classic building block for substituted indoles. A well-established two-step procedure involves an initial Sonogashira coupling of the 2-iodoaniline with a terminal alkyne. The resulting N-substituted-ortho-(1-alkynyl)aniline intermediate then undergoes an electrophilic cyclization, often promoted by iodine (I2), to yield a 3-iodoindole derivative. nih.gov This method provides a powerful route to 2,3-disubstituted indoles, which are core structures in many natural products and pharmaceuticals.

The following table summarizes key heterocyclic systems that can be synthesized from 2-iodoaniline-based precursors.

Precursor TypeReaction MethodologyResulting HeterocycleSignificance
This compoundIntramolecular Pd-catalyzed CyclizationThieno[3,2-c]quinolineCore of various biologically active compounds. researchgate.net
N,N-Dialkyl-2-iodoanilinePd/Cu-catalyzed Sonogashira Coupling followed by Electrophilic Cyclization3-IodoindolePrevalent scaffold in medicinal chemistry. nih.gov
2-IodoanilinePd-catalyzed reaction with alkynes and a directing groupFused 2H-pyran-2-onesImportant lactone-based structures with biological activity. mdpi.com
Anilide from 2-iodoanilinePd-catalyzed C-H Activation and CyclizationOxindoleValuable synthetic building blocks and drug candidates. orgsyn.org

Role in Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, thereby reducing waste, saving time, and rapidly building molecular complexity. The structure of this compound, with its multiple, orthogonally reactive functional groups, makes it an excellent candidate for the design of novel MCRs.

While specific MCRs involving this exact molecule are not extensively detailed, its components are frequently used in such reactions. For instance, a hypothetical palladium-catalyzed cascade reaction could involve the initial coupling of the iodo-substituted position with an alkyne (Sonogashira reaction), followed by an intramolecular cyclization involving the secondary amine and another reaction partner present in the pot. Such a process could lead to the rapid assembly of complex, polycyclic heteroaromatic systems in one pot. mdpi.com

The combination of a 2-iodoaniline, an alkyne, and a third component like carbon monoxide or an isocyanide in a palladium-catalyzed process is a known strategy for constructing diverse heterocyclic ketones and amides. The versatility of the 2-iodophenyl group serves as a handle for further transformations after the initial MCR.

Exploration in the Development of Functional Organic Materials

The unique combination of a thiophene ring and an aniline moiety suggests that this compound could be a valuable monomer for the synthesis of functional organic materials. Thiophene-based polymers, such as polythiophene, are among the most studied classes of conducting polymers due to their excellent electronic properties and environmental stability. jept.de Aniline is the precursor to polyaniline, another cornerstone conductive polymer. mdpi.com

Copolymers of thiophene and aniline have been synthesized to create materials with tailored properties, combining the characteristics of both homopolymers. mdpi.comresearchgate.net These donor-acceptor conjugated copolymers are investigated for a wide range of applications, including:

Organic Field-Effect Transistors (OFETs) rsc.org

Polymer Solar Cells researchgate.net

Electrochromic Devices mdpi.com

Chemical Sensors rsc.org

This compound can be envisioned as a monomer in polymerization reactions. The aniline nitrogen can participate in oxidative polymerization, while the thiophene ring contributes to the π-conjugated backbone essential for charge transport. researchgate.net The iodine atom could be used for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain, or it could be utilized in specific polymerization methods like Suzuki or Stille polycondensation. The resulting polymers would possess a unique architecture with potential for enhanced solubility and processability, making them attractive for use in next-generation electronic and optoelectronic devices. researchgate.netrsc.org

Systematic Synthesis and Chemical Exploration of 2 Iodo N Thiophen 3 Ylmethyl Aniline Derivatives and Analogues

Design Principles for Structural Modification of 2-iodo-N-(thiophen-3-ylmethyl)aniline

Thiophene (B33073) Ring Modification: The thiophene ring, a common bioisostere for a phenyl ring, plays a significant role in the molecule's interaction with biological targets. acs.org Its sulfur atom can participate in hydrogen bonding, and the ring itself can engage in π-stacking interactions. acs.org Substitution at the available positions of the thiophene ring (2, 4, and 5) can be used to explore the steric and electronic requirements of the binding pocket. Introducing small alkyl groups or halogens can fine-tune the molecule's shape and electronic distribution.

Synthesis of Aniline (B41778) Ring Substituted Analogues

The synthesis of analogues with substituents on the aniline ring can be achieved through various synthetic strategies, primarily focusing on the use of appropriately substituted 2-iodoanilines as starting materials. A general and facile method for the synthesis of substituted 2-iodoaniline (B362364) derivatives involves the direct iodination of substituted anilines. buet.ac.bd

A common synthetic route involves the reductive amination of a substituted 2-iodobenzaldehyde (B48337) with thiophen-3-ylmethanamine or the N-alkylation of a substituted 2-iodoaniline with 3-(chloromethyl)thiophene. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents onto a pre-functionalized aniline ring. acs.org

For instance, the synthesis of a 4-methoxy substituted analogue would start from 2-iodo-4-methoxyaniline, which is then reacted with 3-thiophenecarboxaldehyde (B150965) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield 2-iodo-4-methoxy-N-(thiophen-3-ylmethyl)aniline.

Starting Material Reagent Product Reaction Type
2-Iodo-4-fluoroaniline3-Thiophenecarboxaldehyde2-Iodo-4-fluoro-N-(thiophen-3-ylmethyl)anilineReductive Amination
2-Iodo-5-methylaniline3-(Bromomethyl)thiophene (B1268036)2-Iodo-5-methyl-N-(thiophen-3-ylmethyl)anilineN-Alkylation
4-Bromo-2-iodoanilineMethylboronic acid2-Iodo-4-methyl-N-(thiophen-3-ylmethyl)anilineSuzuki Coupling
2-Iodo-4-(trifluoromethyl)aniline3-Thiophenecarboxaldehyde2-Iodo-4-(trifluoromethyl)-N-(thiophen-3-ylmethyl)anilineReductive Amination

Synthesis of Thiophene Ring Substituted Analogues

Modification of the thiophene ring requires the synthesis of appropriately substituted 3-methylthiophene (B123197) derivatives. A variety of methods exist for the regioselective synthesis of substituted thiophenes, which can then be elaborated to the desired side chain for coupling with 2-iodoaniline. nih.govbohrium.commdpi.com

One approach involves the synthesis of a substituted 3-thiophenecarboxaldehyde, which can then undergo reductive amination with 2-iodoaniline. For example, the synthesis of a 2-methylthiophene (B1210033) analogue would start with the formylation of 2-methylthiophene at the 3-position, followed by reductive amination.

Another strategy is the use of cross-coupling reactions on a brominated thiophene derivative. For instance, 3-bromo-2-methylthiophene (B1266441) can be subjected to a Suzuki or Stille coupling to introduce various substituents at the 3-position, followed by functional group manipulation to install the aminomethyl side chain.

Starting Material Reagent Product Reaction Type
2-Methyl-3-thiophenecarboxaldehyde2-IodoanilineN-((2-Methylthiophen-3-yl)methyl)-2-iodoanilineReductive Amination
5-Chloro-3-thiophenecarboxaldehyde2-IodoanilineN-((5-Chlorothiophen-3-yl)methyl)-2-iodoanilineReductive Amination
3-Bromo-4-methylthiophene(1) n-BuLi, (2) DMF4-Methyl-3-thiophenecarboxaldehydeLithiation-Formylation
4-Methyl-3-thiophenecarboxaldehyde2-IodoanilineN-((4-Methylthiophen-3-yl)methyl)-2-iodoanilineReductive Amination

Modification of the Methylene (B1212753) Linker and N-Substituents

Modifications to the methylene linker and the nitrogen substituent are key for exploring the impact of conformational rigidity and steric bulk.

Methylene Linker Modification: Homologation of the methylene linker can be achieved by using a two-carbon linker, such as reacting 2-iodoaniline with 3-(2-chloroethyl)thiophene. Introducing substituents on the methylene bridge can be accomplished by using a ketone, 3-(1-oxoethyl)thiophene, in the reductive amination reaction, which would result in a methyl group on the linker.

N-Substituent Modification: The secondary amine of this compound can be readily alkylated or acylated. N-methylation can be achieved using formaldehyde (B43269) and a reducing agent (Eschweiler-Clarke reaction) or with a methylating agent like methyl iodide in the presence of a base. N-acetylation can be performed using acetyl chloride or acetic anhydride (B1165640). These modifications alter the basicity and hydrogen-bonding capabilities of the nitrogen atom.

Parent Compound Reagent Product Modification Type
This compoundMethyl Iodide, K2CO32-Iodo-N-methyl-N-(thiophen-3-ylmethyl)anilineN-Alkylation
This compoundAcetyl Chloride, Et3NN-(2-Iodophenyl)-N-(thiophen-3-ylmethyl)acetamideN-Acylation
2-Iodoaniline1-(Thiophen-3-yl)ethan-1-one2-Iodo-N-(1-(thiophen-3-yl)ethyl)anilineLinker Modification

Regioisomeric Investigations: Comparing Thiophen-2-ylmethyl and Thiophen-3-ylmethyl Analogues

A crucial aspect of the SAR exploration is to understand the influence of the thiophene ring's point of attachment. The synthesis of the regioisomeric 2-iodo-N-(thiophen-2-ylmethyl)aniline allows for a direct comparison with the parent 3-substituted analogue. The synthesis of this regioisomer follows similar synthetic routes, utilizing 2-thiophenecarboxaldehyde or 2-(chloromethyl)thiophene (B1266113) as the starting material for the thiophene fragment.

The difference in the spatial arrangement of the thiophene sulfur atom relative to the aniline core between the two isomers can lead to significant differences in their biological activity and physicochemical properties. The thiophen-2-ylmethyl isomer will have the sulfur atom positioned differently, which could affect intramolecular hydrogen bonding possibilities and interactions with biological targets. Comparative studies of these regioisomers are essential for elucidating the optimal geometry for activity.

Regioisomer Key Precursor Rationale for Comparison
This compound3-ThiophenecarboxaldehydeInvestigates the effect of the sulfur atom's position relative to the linker.
2-Iodo-N-(thiophen-2-ylmethyl)aniline2-ThiophenecarboxaldehydeProvides insight into the steric and electronic impact of the thiophene ring's connectivity.

Concluding Remarks and Future Research Perspectives on 2 Iodo N Thiophen 3 Ylmethyl Aniline Chemistry

Summary of Current Research Landscape

Currently, 2-iodo-N-(thiophen-3-ylmethyl)aniline primarily appears in the context of patent literature as a key precursor in the synthesis of heterocyclic compounds, particularly kinase inhibitors for targeted cancer therapy. Its utility stems from the strategic placement of the iodo group, which serves as a handle for transition-metal-catalyzed cross-coupling reactions, and the secondary amine, which is poised for cyclization reactions.

The thiophene (B33073) ring is a well-known pharmacophore, and its incorporation suggests that derivatives of this compound are being explored for their biological activity. nih.goveprajournals.com The current landscape is thus one of application-driven research, where the compound is a means to an end rather than the focus of study itself. There is a noticeable lack of fundamental research into its synthesis, characterization, and reactivity profile in academic literature.

Emerging Synthetic Methodologies and Reactivity Patterns

Future research should focus on developing more efficient and scalable syntheses of this compound. While classical methods for the synthesis of 2-iodoanilines and subsequent N-alkylation are established, emerging methodologies could offer significant improvements. rsc.org For instance, direct C-H iodination of N-(thiophen-3-ylmethyl)aniline could provide a more atom-economical route. Furthermore, novel catalyst- and additive-free methods for the synthesis of substituted anilines are being developed and could be adapted for this compound. beilstein-journals.org

The reactivity of this compound is ripe for exploration. Beyond its use in intramolecular cyclizations, the iodo group is a versatile functional group for a wide array of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. A systematic study of these reactions would expand its utility as a synthetic intermediate. The thiophene moiety also presents opportunities for further functionalization, although its reactivity might be influenced by the aniline (B41778) substituent.

Green Chemistry Principles in this compound Synthesis

The synthesis of heterocyclic compounds, including the precursors to this compound, often involves multi-step processes with significant environmental footprints. numberanalytics.comrasayanjournal.co.in Applying the principles of green chemistry to its synthesis is a critical area for future research. mdpi.comresearchgate.net This could involve the use of greener solvents, such as water or bio-derived solvents, and the development of catalytic methods that minimize waste and energy consumption. rsc.org

Microwave-assisted organic synthesis, for example, has been shown to accelerate reactions, improve yields, and reduce solvent usage in the synthesis of heterocyclic compounds. rasayanjournal.co.inrsc.org Exploring such techniques for the synthesis of this compound could lead to more sustainable production methods.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for a Key Step in this compound Synthesis (Hypothetical)
ParameterTraditional Method (e.g., Reductive Amination)Potential Green Alternative (e.g., Catalytic Amination)
SolventDichloromethane (DCM) or 1,2-Dichloroethane (DCE)2-Methyltetrahydrofuran (2-MeTHF) or Ethanol
Reducing AgentSodium triacetoxyborohydride (B8407120) (STAB)H₂ (gas) with a heterogeneous catalyst (e.g., Pd/C)
CatalystNone (stoichiometric reagent)Recyclable heterogeneous catalyst
ByproductsBorate saltsWater
Energy InputRoom temperature to moderate heatingPotentially higher pressure, but can be optimized for lower energy

Interdisciplinary Research Opportunities

The unique combination of a reactive aryl iodide, a nucleophilic amine, and a biologically relevant thiophene ring makes this compound an attractive scaffold for interdisciplinary research.

Medicinal Chemistry : Beyond kinase inhibitors, this compound could serve as a starting point for the synthesis of novel scaffolds for a range of biological targets. The thiophene ring is a versatile isostere for phenyl rings and can modulate the pharmacokinetic properties of a drug candidate. nih.gov

Materials Science : Thiophene-containing molecules are of great interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net The this compound scaffold could be used to synthesize novel monomers for electropolymerization or as building blocks for larger, well-defined oligomeric and polymeric materials.

Chemical Biology : The compound could be functionalized with fluorescent tags or biotin (B1667282) to create chemical probes for studying biological processes. The reactivity of the iodo group allows for the late-stage introduction of such functionalities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.